3-hydroxytetrahydrothiopyran-4-one S,S-dioxide
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Overview
Description
3-hydroxytetrahydrothiopyran-4-one S,S-dioxide is a sulfur-containing heterocyclic compound It is a derivative of tetrahydrothiopyran-4-one, where the sulfur atom is oxidized to form an S,S-dioxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxytetrahydrothiopyran-4-one S,S-dioxide typically involves the oxidation of tetrahydrothiopyran-4-one. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained after purification .
Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which can oxidize the sulfur atom to form the S,S-dioxide derivative. This reaction is also performed under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic oxidation methods, where a catalyst such as a transition metal complex is used to facilitate the oxidation of tetrahydrothiopyran-4-one, can be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-hydroxytetrahydrothiopyran-4-one S,S-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the S,S-dioxide back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrothiopyran-4-one.
Substitution: Various substituted tetrahydrothiopyran derivatives.
Scientific Research Applications
3-hydroxytetrahydrothiopyran-4-one S,S-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxytetrahydrothiopyran-4-one S,S-dioxide involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of β-secretase BACE1, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The compound’s sulfur atom and its oxidation state play a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran-4-one: The parent compound without the S,S-dioxide oxidation.
Thiochroman-4-one: A related sulfur-containing heterocycle with a different ring structure.
3-hydroxy-4-pyranone: A structurally similar compound with oxygen instead of sulfur.
Uniqueness
3-hydroxytetrahydrothiopyran-4-one S,S-dioxide is unique due to the presence of the S,S-dioxide group, which imparts distinct chemical reactivity and biological activity compared to its non-oxidized counterparts. The S,S-dioxide group enhances the compound’s ability to participate in oxidation-reduction reactions and increases its potential as an enzyme inhibitor .
Properties
Molecular Formula |
C5H8O4S |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-hydroxy-1,1-dioxothian-4-one |
InChI |
InChI=1S/C5H8O4S/c6-4-1-2-10(8,9)3-5(4)7/h5,7H,1-3H2 |
InChI Key |
QNXLOIJCZAUFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(C1=O)O |
Origin of Product |
United States |
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